3-(chloromethyl)-N-cyclopropylbenzamide
Description
3-(Chloromethyl)-N-cyclopropylbenzamide (CAS: 1119452-08-2) is a benzamide derivative featuring a chloromethyl-substituted 1,2,4-oxadiazole ring and a cyclopropylamide group. Its molecular formula is C₁₃H₁₂ClN₃O₂, with a molecular weight of 277.71 g/mol . The compound is structurally characterized by:
- A benzamide core substituted at the 3-position with a 5-(chloromethyl)-1,2,4-oxadiazol-3-yl moiety.
This compound is of interest in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly due to the oxadiazole ring’s role as a bioisostere for esters or carboxylic acids .
Properties
CAS No. |
1152622-80-4 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(chloromethyl)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C11H12ClNO/c12-7-8-2-1-3-9(6-8)11(14)13-10-4-5-10/h1-3,6,10H,4-5,7H2,(H,13,14) |
InChI Key |
BFOWVOBDBLDQOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-N-cyclopropylbenzamide typically involves the chloromethylation of a benzamide precursor. One common method is the Blanc reaction, where benzamide is treated with formaldehyde and hydrochloric acid to introduce the chloromethyl group . The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, often using continuous flow reactors to ensure efficient and safe handling of reagents. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups .
Scientific Research Applications
3-(chloromethyl)-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and resins.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The cyclopropyl group may enhance binding affinity and specificity by fitting into hydrophobic pockets of the target molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Benzisoxazole derivatives (e.g., ) are noted for antipsychotic and antimicrobial activities, whereas oxadiazoles are often explored for metabolic stability .
N-Phenyl derivatives (e.g., ) lack heterocyclic moieties, resulting in simpler electronic profiles and lower synthetic complexity .
Reactivity Trends:
- Chloromethyl groups in all compounds enable nucleophilic substitution (e.g., with amines or thiols), facilitating further functionalization .
Physicochemical Properties
Table 2: Property Comparison
- pKa and Solubility : The target compound’s higher pKa (~13.82) suggests moderate basicity, likely influenced by the oxadiazole’s electron-withdrawing effects .
- Crystallinity: 3-Chloro-N-phenylbenzamide forms monoclinic crystals, implying distinct packing efficiency and melting points compared to amorphous oxadiazole derivatives .
Biological Activity
3-(Chloromethyl)-N-cyclopropylbenzamide is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a cyclopropyl moiety attached to a benzamide framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
- CAS Number : 1152622-80-4
- Molecular Formula : C11H12ClN
- Molecular Weight : 209.68 g/mol
| Property | Value |
|---|---|
| CAS Number | 1152622-80-4 |
| Molecular Formula | C11H12ClN |
| Molecular Weight | 209.68 g/mol |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The chloromethyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can interact with proteins and nucleic acids. The cyclopropyl ring may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, cyclopropyl carboxamides have been shown to target mitochondrial proteins in parasites, demonstrating potential as antimalarial agents. The structure-activity relationship (SAR) analysis revealed that modifications to the cyclopropyl group could significantly impact the efficacy against Plasmodium falciparum .
Anticancer Potential
Research has suggested that compounds containing chloromethyl and cyclopropyl groups may possess anticancer properties. The mechanism often involves metabolic activation leading to the formation of active metabolites capable of inducing apoptosis in cancer cells. For example, studies on related compounds have shown that they can inhibit cell growth in various cancer cell lines through mechanisms involving DNA alkylation .
Case Study 1: Antimalarial Activity
A study exploring the antimalarial activity of cyclopropyl carboxamides demonstrated that specific structural features are crucial for activity against P. falciparum. The compound WJM280, closely related to this compound, exhibited an EC50 value of 40 nM without cytotoxicity to human cells. This study underscores the importance of the cyclopropyl moiety for maintaining biological activity .
Case Study 2: Anticancer Mechanisms
Research into the oxidative metabolism of chloromethyl derivatives has indicated their potential as anticancer agents. In vitro studies showed that these compounds could be metabolized into active forms that interact with cellular targets, leading to significant inhibition of tumor cell proliferation .
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Type | EC50 (µM) | Comments |
|---|---|---|---|
| Antimalarial | P. falciparum | 0.04 | Potent activity with low cytotoxicity |
| Anticancer | Various cancer cell lines | Variable | Induces apoptosis through DNA interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
